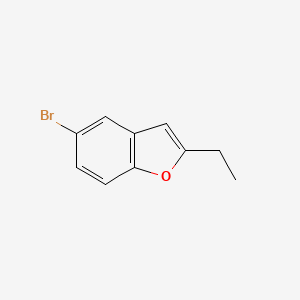

5-Bromo-2-ethylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCGZKOZXSKKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482252 | |

| Record name | 5-BROMO-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-60-4 | |

| Record name | 5-Bromo-2-ethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39178-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethylbenzofuran

This guide provides a comprehensive overview of the synthetic routes for 5-Bromo-2-ethylbenzofuran, a key intermediate in the development of novel therapeutics. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position and an ethyl group at the 2-position can significantly modulate the physicochemical and pharmacological properties of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the benzofuran core is a cornerstone of modern medicinal chemistry. The introduction of a bromine atom, as in this compound, can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[3] The 2-ethyl substituent can further influence the compound's steric and electronic profile, potentially improving its pharmacokinetic properties.[3] Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the scientific community.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. A common and reliable strategy involves the initial construction of the 5-bromobenzofuran core, followed by the introduction or modification of the substituent at the 2-position. This guide will focus on a robust and well-documented pathway commencing from the readily available 5-bromosalicylaldehyde.

The overall synthetic strategy can be visualized as a two-stage process:

-

Formation of the Benzofuran Core: Cyclization of a substituted phenol to form the benzofuran ring system.

-

Functionalization at the C2 Position: Introduction or modification of the ethyl group at the second position of the benzofuran ring.

Part 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

The initial and crucial step in this synthetic sequence is the construction of the benzofuran ring system. A well-established method for this transformation is the reaction of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, in a Perkin-like condensation. In this case, 5-bromosalicylaldehyde is reacted with diethyl bromomalonate in the presence of a base.[4][5]

Experimental Protocol:

Materials:

-

5-Bromosalicylaldehyde

-

Diethyl bromomalonate

-

Potassium carbonate (anhydrous)

-

2-Butanone (Methyl ethyl ketone)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Ethanol

-

Water

Procedure:

-

A mixture of 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and anhydrous potassium carbonate (20 mmol) is prepared in 2-butanone (20 ml).[4][5]

-

The reaction mixture is heated under reflux for 14 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure (rotary evaporation).[4][5]

-

Water is added to the residue, and the aqueous layer is extracted with diethyl ether.[4][5]

-

The combined organic extracts are washed with a 5% sodium hydroxide solution to remove any unreacted starting material.[4][5]

-

The ether layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization from ethanol to yield ethyl 5-bromobenzofuran-2-carboxylate as a solid.[4][5]

| Parameter | Value | Reference |

| Starting Material | 5-Bromosalicylaldehyde | [4][5] |

| Reagents | Diethyl bromomalonate, K2CO3 | [4][5] |

| Solvent | 2-Butanone | [4][5] |

| Reaction Time | 14 hours | [4][5] |

| Temperature | Reflux | [4][5] |

| Purification | Recrystallization from ethanol | [4][5] |

Part 2: Conversion of Ethyl 5-bromobenzofuran-2-carboxylate to this compound

With the key intermediate, ethyl 5-bromobenzofuran-2-carboxylate, in hand, the next stage involves the transformation of the ester functionality at the C2 position into an ethyl group. This can be achieved through a multi-step sequence involving reduction of the ester to a primary alcohol, conversion of the alcohol to a leaving group, and subsequent reduction or alkylation.

Step 2a: Reduction of the Ester to a Primary Alcohol

The ester group of ethyl 5-bromobenzofuran-2-carboxylate can be selectively reduced to the corresponding primary alcohol, (5-bromo-1-benzofuran-2-yl)methanol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

Materials:

-

Ethyl 5-bromobenzofuran-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of ethyl 5-bromobenzofuran-2-carboxylate in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.

-

The resulting mixture is filtered, and the solid residue is washed with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-bromo-1-benzofuran-2-yl)methanol.

Step 2b: Conversion of the Alcohol to a Halide

The primary alcohol is then converted into a more reactive species, such as a halide, to facilitate the final alkylation or reduction step. Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly used for this transformation.

Experimental Protocol:

Materials:

-

(5-Bromo-1-benzofuran-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform

Procedure:

-

To a solution of (5-bromo-1-benzofuran-2-yl)methanol in anhydrous DCM, thionyl chloride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to afford the crude 5-bromo-2-(chloromethyl)-1-benzofuran, which can often be used in the next step without further purification.

Step 2c: Formation of the Ethyl Group

The final step involves the conversion of the chloromethyl group to an ethyl group. This can be achieved through a reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) or through a two-step process of reduction to a methyl group followed by ethylation, although the former is more direct.

Experimental Protocol (using a Grignard reagent):

Materials:

-

5-Bromo-2-(chloromethyl)-1-benzofuran

-

Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A solution of 5-bromo-2-(chloromethyl)-1-benzofuran in anhydrous diethyl ether or THF is added to a solution of methylmagnesium bromide at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC.

-

The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Alternative Synthetic Considerations

While the presented route is robust, other synthetic strategies could also be employed. For instance, a Wittig reaction on 5-bromosalicylaldehyde could be explored to introduce the ethyl group precursor directly. Additionally, palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted benzofurans and could offer alternative pathways.[6]

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful execution of each step, with particular attention to reaction conditions and purification techniques. The route outlined in this guide, starting from 5-bromosalicylaldehyde, provides a reliable and adaptable framework for the preparation of this important medicinal chemistry intermediate. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to produce this compound for further investigation and application in drug discovery programs.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 39178-60-4 | Benchchem [benchchem.com]

- 4. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Bromo-2-ethylbenzofuran: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethylbenzofuran (CAS No. 39178-60-4), a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and characteristic spectroscopic profile. A detailed synthetic protocol is presented, alongside an in-depth discussion of its chemical reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. Furthermore, the guide explores the potential applications of this molecule in drug discovery and development, contextualized by the known biological activities of the broader benzofuran class.

Introduction: The Benzofuran Scaffold in Modern Chemistry

The benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, is a privileged scaffold in the realm of organic and medicinal chemistry. This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The strategic introduction of a halogen atom, such as bromine, onto the benzofuran core is a well-established medicinal chemistry tactic. The bromine substituent can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Critically, the bromo group serves as a versatile synthetic handle, enabling further molecular diversification through various cross-coupling reactions. This compound, with its alkyl substitution at the 2-position and a bromine at the 5-position, represents a key building block for the synthesis of more complex and potentially bioactive molecules.

Chemical Structure and Physicochemical Properties

This compound is characterized by an ethyl group at the C2 position of the benzofuran ring and a bromine atom at the C5 position.

Visualizing the Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 39178-60-4 | [1] |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | Calculated |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | 269 °C | [1] |

| Melting Point | 24-25 °C | [1] |

| Density | 1.448 g/cm³ | [1] |

| SMILES | CCC1=CC2=C(O1)C=CC(=C2)Br | [1] |

| InChI | InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | [1] |

Synthesis and Purification

The synthesis of 2-alkyl-5-bromobenzofurans can be achieved through several established routes. A common and effective strategy involves the Perkin-type rearrangement or related cyclization reactions starting from a suitably substituted phenol. The following protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

-

To a stirred solution of 4-bromophenol (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

-

Slowly add propionyl chloride (1.1 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(5-Bromo-2-hydroxyphenyl)propan-1-one.

Causality: This step involves a Friedel-Crafts acylation. The hydroxyl group of the phenol directs the acylation primarily to the ortho position, which is activated. Aluminum chloride acts as a Lewis acid to generate the acylium ion from propionyl chloride.

Step 2: Cyclization to this compound

-

A mixture of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one (1 eq.) and an excess of sodium borohydride (NaBH₄) in methanol is stirred at room temperature to reduce the ketone to the corresponding alcohol.

-

After completion of the reduction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) and heated to induce cyclization via dehydration.

-

The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Causality: The reduction of the ketone to a secondary alcohol is a necessary precursor for the acid-catalyzed intramolecular cyclization. The acidic conditions promote the dehydration of the alcohol to form a carbocation, which is then attacked by the phenolic oxygen to form the furan ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C5 position, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : This reaction allows for the formation of a carbon-carbon bond between the C5 position of the benzofuran and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing 5-aryl-2-ethylbenzofurans, which are of interest in medicinal chemistry and materials science.[2]

-

Heck-Mizoroki Coupling : The C5-Br bond can be coupled with alkenes to introduce vinyl groups. This reaction is valuable for the synthesis of stilbene and cinnamate analogues of benzofuran.[3][4]

-

Sonogashira Coupling : This reaction enables the coupling of the C5 position with terminal alkynes, providing access to 5-alkynyl-2-ethylbenzofurans. These products can serve as versatile intermediates for further transformations.

These reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a key building block for the construction of a diverse library of substituted benzofuran derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.[2]

Spectroscopic Profile (Predicted)

As experimental spectroscopic data for this compound is not widely available, this section provides a predicted spectroscopic profile based on the known effects of its structural components. This information is invaluable for the identification and characterization of the compound in a research setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

-

Ethyl Group :

-

A triplet at approximately 1.3-1.4 ppm (3H), corresponding to the methyl protons (-CH₃).

-

A quartet at approximately 2.8-2.9 ppm (2H), corresponding to the methylene protons (-CH₂-).

-

-

Aromatic Protons :

-

A singlet or a narrow multiplet at approximately 6.4-6.5 ppm (1H), corresponding to the proton at the C3 position.

-

A doublet at approximately 7.3-7.4 ppm (1H), corresponding to the proton at the C7 position.

-

A doublet of doublets at approximately 7.4-7.5 ppm (1H), corresponding to the proton at the C6 position.

-

A doublet at approximately 7.7-7.8 ppm (1H), corresponding to the proton at the C4 position.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Ethyl Group :

-

~12-14 ppm (-CH₃)

-

~22-24 ppm (-CH₂-)

-

-

Benzofuran Ring :

-

~102-104 ppm (C3)

-

~112-114 ppm (C7)

-

~115-117 ppm (C5, attached to Br)

-

~123-125 ppm (C6)

-

~127-129 ppm (C4)

-

~130-132 ppm (C3a)

-

~154-156 ppm (C7a)

-

~160-162 ppm (C2)

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic and ether functionalities.

-

~3100-3000 cm⁻¹ : C-H stretching of the aromatic ring.

-

~2970-2850 cm⁻¹ : C-H stretching of the ethyl group.

-

~1600-1450 cm⁻¹ : C=C stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹ : C-O-C stretching of the furan ring ether linkage.

-

~800-600 cm⁻¹ : C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : A prominent peak is expected at m/z 224 and 226, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Key Fragmentation : A significant fragment would be the loss of a methyl group ([M-15]⁺) to form a stable benzylic-type cation, resulting in peaks at m/z 209 and 211.

Applications in Drug Development

While specific biological activity data for this compound is limited, the broader class of benzofuran derivatives has demonstrated a wide range of pharmacological activities. Therefore, this molecule is a valuable scaffold and intermediate for the development of new therapeutic agents.

-

Anticancer Agents : Numerous benzofuran derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The 2-alkyl-5-bromo-benzofuran core can be elaborated to explore new anticancer drug candidates.

-

Antimicrobial Agents : The benzofuran scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties. This compound can serve as a starting point for the synthesis of novel antimicrobial agents.

-

Enzyme Inhibitors : Benzofuran derivatives have been identified as inhibitors of various enzymes implicated in disease, such as protein tyrosine phosphatases and cyclooxygenases. The synthetic versatility of this compound allows for the generation of focused libraries for screening against enzymatic targets.

The presence of the bromine atom allows for the systematic modification of the benzofuran core through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the established biological importance of the benzofuran scaffold make it a key building block for the development of novel molecules with diverse applications. This technical guide provides a foundational understanding of its properties and utility, serving as a valuable resource for researchers and drug development professionals.

References

The Ascendant Scaffold: A Technical Guide to the Pharmacological Potential of 5-Bromo-2-ethylbenzofuran Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. The strategic introduction of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzofuran ring system is a compelling strategy in drug discovery. This technical guide delves into the potential pharmacological properties of 5-Bromo-2-ethylbenzofuran derivatives, synthesizing current knowledge and providing a forward-looking perspective for researchers in the field. We will explore the synthetic rationale, potential therapeutic applications, and key structure-activity relationships that underscore the promise of this specific class of compounds.

The Benzofuran Core: A Foundation of Therapeutic Promise

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of many natural products and synthetic drugs.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5] The planar structure and electron-rich nature of the benzofuran ring system facilitate interactions with a diverse range of biological targets.

The introduction of a halogen, such as bromine, into the benzofuran scaffold is a well-established strategy to modulate the lipophilicity, metabolic stability, and binding affinity of the molecule.[6] Specifically, the bromine atom at the 5-position can enhance the compound's ability to form halogen bonds, which are increasingly recognized as significant interactions in protein-ligand binding.[6] The ethyl group at the 2-position can influence the compound's steric and electronic properties, further refining its pharmacological profile.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with a readily available starting material, 5-bromosalicylaldehyde. A common and effective method involves the reaction of 5-bromosalicylaldehyde with a suitable reagent to introduce the ethyl group and facilitate the cyclization to form the benzofuran ring.

A plausible synthetic route is the Perkin-Oglialoro reaction, which involves the condensation of 5-bromosalicylaldehyde with propanoic anhydride in the presence of sodium propionate. This is then followed by decarboxylation to yield the desired 2-ethylbenzofuran core. Further derivatization can be achieved through various reactions targeting either the bromine at the 5-position or other reactive sites on the benzofuran ring.

Alternatively, a multi-step synthesis can be employed, starting with the reaction of 5-bromosalicylaldehyde and diethyl malonate in the presence of a base like anhydrous potassium carbonate.[7] This would be followed by hydrolysis, decarboxylation, and subsequent modification of the resulting carboxylic acid to introduce the ethyl group at the 2-position.

Below is a generalized workflow for the synthesis of a this compound derivative:

Caption: Generalized synthetic workflow for this compound.

Potential Pharmacological Properties

The unique structural features of this compound derivatives suggest a range of potential pharmacological activities. While direct studies on this specific scaffold are emerging, compelling evidence from related bromo-substituted benzofurans provides a strong basis for their therapeutic potential.

Anticancer Activity

The inclusion of a bromine atom in the benzofuran structure has been shown to significantly enhance anticancer activity.[6] This is attributed to the ability of bromine to form halogen bonds with biological targets and to increase the compound's lipophilicity, thereby improving cell membrane permeability.

Studies on various 5-bromobenzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][8] For instance, certain 5-bromobenzofuran chalcones have shown significant growth inhibitory effects on human breast and prostate cancer cells.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[9] It is hypothesized that this compound derivatives could exhibit similar or enhanced anticancer properties.

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

| 5-Bromobenzofuran Chalcones | MCF-7 (Breast), PC-3 (Prostate) | Significant growth inhibition | [1] |

| 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl) derivatives | A-549 (Lung), HeLa (Cervical) | Potent inhibitors of cancer cell growth | [8] |

| Halogenated Benzofurans | K562 (Leukemia), HL60 (Leukemia) | Remarkable cytotoxic activity | [6] |

Antimicrobial Activity

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3] The presence of a bromine atom at the 5-position has been shown to be a key determinant of antibacterial and antifungal activity.[10]

Derivatives containing a 5-bromo-substituent have exhibited excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[3][10] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the this compound scaffold could further enhance its ability to penetrate bacterial cell walls.

| Derivative Class | Microorganism | Observed Activity | Reference |

| 5-Bromobenzofuran derivatives | Staphylococcus aureus, Bacillus subtilis | Potent antibacterial activity | [3] |

| 5-Bromobenzofuran derivatives | Escherichia coli, Pseudomonas aeruginosa | Significant antibacterial activity | [11] |

| Benzofuran-salicylic acid derivatives with bromo substitution | Gram-positive and Gram-negative bacteria | Good antibacterial activity | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents.[12][13] The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Fluorinated and brominated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[14] These compounds also decrease the secretion of inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[14] The this compound scaffold is therefore a promising candidate for the development of novel anti-inflammatory drugs.

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Neurological Properties

Benzofuran derivatives have also shown promise in the realm of neuroscience, with demonstrated neuroprotective and antioxidant effects.[5] These properties are crucial for combating neurodegenerative diseases, which are often associated with oxidative stress and neuronal damage.

Halogenated benzofurans have been investigated for their potential therapeutic effects in the nervous system.[15] While some halogenated derivatives have shown pro-oxidant activity, others have demonstrated potent antioxidant and neuroprotective properties.[15] The specific effects of this compound derivatives on neuronal cells would require further investigation, but the existing literature on related compounds suggests this as a promising area of research. For example, some benzofuran derivatives have shown protective effects against glutamate-induced excitotoxicity.[5]

Experimental Protocols: A Methodological Overview

The evaluation of the pharmacological properties of novel this compound derivatives requires a suite of standardized in vitro and in vivo assays.

Synthesis and Characterization

-

Reaction Setup: The synthesis is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents and Solvents: High-purity reagents and anhydrous solvents are essential for optimal yields.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[6]

In Vitro Antimicrobial Assay (Agar Well Diffusion Method)

-

Microbial Culture: The test microorganisms are cultured in a suitable broth.

-

Agar Plate Preparation: Molten nutrient agar is poured into sterile petri dishes and allowed to solidify.

-

Inoculation: The solidified agar is inoculated with the microbial culture.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A specific concentration of the this compound derivative is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[16]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzofuran scaffold is expected to confer a unique pharmacological profile. Based on the extensive research on related bromo-substituted benzofurans, these derivatives are strong candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis of a library of this compound derivatives with diverse functionalities to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate their mode of action at the molecular level. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The exploration of this specific chemical space holds considerable promise for the discovery of novel and effective drugs to address unmet medical needs.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. easpublisher.com [easpublisher.com]

- 8. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. jopcr.com [jopcr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

A Senior Application Scientist's Guide to Exploring Natural Sources of Bioactive Benzofuran Compounds

Abstract

Benzofuran scaffolds are pivotal heterocyclic compounds ubiquitously found in nature and are integral to numerous biologically active molecules, both natural and synthetic.[1][2][3] Their derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for exploring, isolating, and characterizing bioactive benzofuran compounds from natural sources. We will delve into the causality behind experimental choices, from extraction to bioactivity screening, ensuring a foundation built on scientific integrity and field-proven insights.

Introduction: The Significance of Naturally Occurring Benzofurans

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[2][5] Nature has masterfully employed this core structure to generate a diverse array of compounds with significant therapeutic potential.[4][6] These compounds are widely distributed in higher plants, particularly in families such as Asteraceae, Rutaceae, and Moraceae, as well as in fungi and marine organisms.[4][7][8][9] The broad range of biological activities exhibited by these natural products, from antimicrobial to potent anticancer effects, underscores their importance as lead compounds in drug discovery programs.[1][4][5][10] This guide will navigate the intricate process of tapping into this natural chemical diversity.

Natural Sources and Biosynthetic Origins

Benzofuran derivatives are secondary metabolites found across a wide range of botanical, fungal, and marine species.[7][8][11] Understanding the distribution and biosynthetic pathways of these compounds is crucial for targeted discovery efforts.

-

Plant Sources: Higher plants are a rich reservoir of benzofuran compounds. Notable examples include:

-

Moraceae family (Mulberry): Species like Morus alba are known to produce hydroxylated 2-arylbenzofurans, such as Moracin, which exhibit a range of bioactivities.[9][12]

-

Asteraceae family: Plants like Eupatorium chinense have yielded complex benzofuran dimers and trimers with demonstrated antiviral activities.[7][13]

-

Fabaceae family: The roots of Glycyrrhiza inflata (licorice) contain dihydrobenzofuran derivatives of licochalcone A.[14]

-

-

Fungal Sources: Endophytic and marine-derived fungi are increasingly recognized as prolific producers of novel bioactive compounds. For instance, the fungus Alternaria sp., associated with sea cucumbers, has been shown to produce unique benzofuran derivatives.[11][12] Griseofulvin, a well-known antifungal drug, is a classic example of a benzofuran-containing natural product from Penicillium griseofulvum.[12][15]

-

Marine Sources: The marine environment offers a vast and largely unexplored source of chemical diversity. Marine organisms have been found to produce halogenated and structurally complex benzofurans with potent biological activities.

The biosynthesis of benzofurans in these organisms often involves complex enzymatic cascades, starting from common precursors in the phenylpropanoid and acetate-malonate pathways. A simplified representation of a generalized biosynthetic pathway is illustrated below.

Caption: Generalized biosynthetic pathway leading to benzofuran compounds.

A Practical Guide to Isolation and Characterization

The successful exploration of natural sources for bioactive benzofurans hinges on a systematic and well-reasoned experimental workflow. This section outlines the critical steps, from initial extraction to final structure elucidation.

Extraction: The Critical First Step

The choice of extraction method is paramount as it directly influences the yield and profile of the isolated compounds. The polarity of the target benzofurans and the nature of the source material are the primary determinants of the optimal solvent system.

Protocol 1: General Extraction of Plant Material

-

Material Preparation: Air-dry the plant material (e.g., roots, leaves, bark) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.

-

Solvent Selection Rationale:

-

For non-polar benzofurans, solvents like hexane or dichloromethane are effective.

-

For moderately polar compounds, ethyl acetate or chloroform are commonly used.

-

For polar and glycosylated derivatives, methanol or ethanol are the solvents of choice.[9] A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is often employed to fractionate the extract based on polarity.

-

-

Extraction Procedure (Maceration): a. Submerge the powdered plant material in the chosen solvent (e.g., 1:10 w/v ratio) in a sealed container. b. Agitate the mixture periodically for 48-72 hours at room temperature. c. Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification: Isolating the Compounds of Interest

The crude extract is a complex mixture requiring further separation. A multi-step chromatographic approach is typically necessary to isolate pure compounds.

Workflow for Chromatographic Purification

Caption: A typical workflow for the purification of natural products.

Protocol 2: Column Chromatography

-

Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of moderately polar to non-polar compounds. For more polar compounds, reversed-phase C18 silica may be more appropriate.

-

Mobile Phase Optimization: The selection of the mobile phase is guided by Thin Layer Chromatography (TLC). A solvent system that provides good separation of the components in the crude extract with retention factors (Rf) between 0.2 and 0.8 is ideal. Common mobile phases are gradients of hexane and ethyl acetate or dichloromethane and methanol.

-

Packing and Elution: a. Prepare a slurry of the stationary phase in the initial, least polar mobile phase and carefully pack the column. b. Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column. c. Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase (gradient elution). d. Collect fractions of a fixed volume and monitor the elution profile by TLC.

-

Fraction Pooling: Combine fractions with similar TLC profiles.

Further purification of the pooled fractions is often achieved using preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.

Structure Elucidation: Identifying the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.[16][17]

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution MS (HR-MS) is crucial for determining the exact mass and, consequently, the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure of a molecule.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores and the extent of conjugation in the molecule.[18][19]

Bioactivity Screening: Unveiling the Therapeutic Potential

The isolated pure compounds are then subjected to a panel of biological assays to determine their therapeutic potential. The choice of assays depends on the research objectives.

| Bioactivity Assay | Target | Principle |

| Antimicrobial Assays | Bacteria, Fungi | Broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[2][5][20] |

| Anticancer Assays | Cancer Cell Lines | MTT or SRB assays to assess cytotoxicity and cell viability against a panel of human cancer cell lines.[1][10][21][22] |

| Antioxidant Assays | Free Radicals | DPPH or ABTS radical scavenging assays to measure the compound's ability to neutralize free radicals.[23] |

| Antiviral Assays | Viruses | Plaque reduction assays or measurement of viral enzyme inhibition (e.g., reverse transcriptase, protease).[13][24] |

| Enzyme Inhibition Assays | Specific Enzymes | Measurement of the inhibition of specific enzymes implicated in disease (e.g., tyrosinase, acetylcholinesterase).[25] |

Case Study: Ailanthoidol - A Bioactive Benzofuran from Plants

Ailanthoidol is a well-known natural benzofuran derivative that has been isolated from various plant sources.[6] Its discovery and synthesis have been a subject of interest due to its biological activities.[8][9] The general approach for its isolation follows the principles outlined in this guide, starting with the extraction of the plant material, followed by extensive chromatographic purification. Its structure was elucidated using a combination of spectroscopic methods, and it has been shown to possess potential antitumor properties.[9]

Future Perspectives and Challenges

The exploration of natural sources for bioactive benzofurans remains a promising avenue for drug discovery. Advances in high-throughput screening, metabolomics, and genome mining of biosynthetic gene clusters will accelerate the discovery of novel compounds. However, challenges such as the reisolation of known compounds, the low abundance of target molecules in natural sources, and the complexity of total synthesis for promising leads need to be addressed through innovative and interdisciplinary approaches.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ijsdr.org [ijsdr.org]

- 7. actascientific.com [actascientific.com]

- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of a new benzofuran from the fungus Alternaria sp. (HS-3) associated with a sea cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Antiviral benzofurans from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biological properties of benzodifuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethylbenzofuran

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2,5-Disubstituted Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Specifically, 2,5-disubstituted benzofurans are key building blocks in medicinal chemistry, forming the core of molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of its key reagents.[3][4]

This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to a specific and valuable substrate: 5-Bromo-2-ethylbenzofuran. By coupling this aryl bromide with various boronic acids, researchers can efficiently access a library of novel 2-ethyl-5-arylbenzofuran derivatives for screening and development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized protocol, and discuss the critical parameters that ensure high-yield, reproducible results.

Mechanistic Insight: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling is a cyclical process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of each reagent in the protocol is designed to facilitate the smooth progression of the catalyst through this cycle.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[6][7] The choice of an electron-rich phosphine ligand is crucial here, as it promotes this otherwise often rate-limiting step.[7]

-

Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)3]-) which facilitates the transfer of the aryl or vinyl group to the palladium complex.[8][9] The presence of water can often accelerate this step by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate.[8][10]

-

Reductive Elimination: The newly formed di-organopalladium(II) complex collapses, reductively eliminating the final coupled product (2-ethyl-5-arylbenzofuran) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6]

Experimental Protocol: Synthesis of 2-Ethyl-5-(4-methoxyphenyl)benzofuran

This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. This procedure is designed to be robust and can serve as a starting point for coupling with other aryl or heteroaryl boronic acids.

Reagent and Parameter Selection Rationale

| Component | Selection | Rationale |

| Palladium Pre-catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A reliable, commercially available Pd(0) source. The triphenylphosphine ligands are effective for a wide range of aryl bromides.[11][12] For more challenging couplings, catalysts with bulky, electron-rich biarylphosphine ligands like XPhos or SPhos may offer improved performance.[13] |

| Boronic Acid | 4-Methoxyphenylboronic acid | A common coupling partner. An excess (1.2-1.5 equivalents) is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[14] |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | K₂CO₃ is a cost-effective and widely used base.[1][15] K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[13][16] Both are effective at forming the active boronate species.[8] |

| Solvent System | 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v) | A polar aprotic solvent like dioxane or toluene effectively dissolves the organic reagents, while the addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[8][10][16] |

| Temperature | 85-95 °C | This temperature range provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant thermal decomposition of the catalyst or reagents.[11][16] |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[7] Degassing the solvent and maintaining an inert atmosphere is critical for reproducibility. |

Step-by-Step Procedure

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1 mmol, 227 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Briefly open the flask and add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen.[14]

-

Solvent Addition: Through the condenser, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. Note: Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn from a yellow/orange color to a darker brown or black suspension.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.[12]

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-ethyl-5-(4-methoxyphenyl)benzofuran.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., a Pd(II) salt with a phosphine ligand).[14] Ensure thorough degassing of solvents and proper inert atmosphere technique. Use anhydrous solvents. |

| Protodeboronation | Presence of water and base leading to hydrolysis of the boronic acid. | Use a less aqueous solvent system or consider using a boronic ester (e.g., pinacol ester), which is more stable to hydrolysis.[14][17] |

| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen. | Improve degassing procedures. Ensure the reaction is run under a strictly inert atmosphere.[14] |

| Dehalogenation of Starting Material | Side reaction, sometimes promoted by certain ligands or impurities. | Try a different ligand or palladium source. Ensure the base is not excessively strong for the substrate. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis of 2-ethyl-5-arylbenzofurans from this compound. By understanding the mechanistic principles that govern the reaction, researchers can rationally select catalysts, bases, and solvents to achieve optimal outcomes. The protocol provided herein serves as a validated starting point for the synthesis of a wide range of derivatives, enabling the rapid expansion of chemical libraries for drug discovery and materials science applications. Careful attention to experimental setup, particularly the maintenance of an inert atmosphere, is critical to ensuring the success and reproducibility of this invaluable transformation.

References

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. pjps.pk [pjps.pk]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

5-Bromo-2-ethylbenzofuran: A Versatile Synthetic Building Block in Medicinal Chemistry

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal core for designing molecules that can selectively bind to biological targets. Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Within this important class of compounds, 5-Bromo-2-ethylbenzofuran emerges as a particularly valuable synthetic building block for medicinal chemists. The presence of a bromine atom at the 5-position provides a reactive handle for a multitude of powerful cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.[4] Simultaneously, the ethyl group at the 2-position can influence the molecule's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the applications and protocols involving this compound in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Reactivity

A thorough understanding of a building block's physicochemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H9BrO | PubChem |

| Molecular Weight | 225.08 g/mol | PubChem |

| Appearance | Not explicitly found, likely a solid or liquid | - |

| Solubility | Soluble in common organic solvents like Chloroform | [5] |

The reactivity of this compound is dominated by the C-Br bond at the 5-position. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating C-C, C-N, and C-O bonds. The ethyl group at the 2-position is generally stable under these conditions and serves to modulate the overall electronic and steric nature of the molecule.

Caption: Key reactive sites of this compound.

Synthetic Applications and Protocols

The true utility of this compound is demonstrated in its application in various synthetic transformations to build molecular complexity. This section details protocols for some of the most important reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds, particularly for linking aryl moieties.[6] This reaction is instrumental in the synthesis of bi-aryl compounds, a common motif in kinase inhibitors and other drug classes.[7][8]

General Reaction Scheme:

Detailed Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol, 5 mol%), and a base, typically an aqueous solution of K2CO3 or Cs2CO3 (2.0 mmol).

-

Solvent Addition: Degas a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent (10 mL) to the Schlenk flask.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Caption: General workflow for a cross-coupling reaction.

Other Important Cross-Coupling Reactions

-

Sonogashira Coupling: For the synthesis of aryl-alkyne derivatives, which are precursors to many complex heterocyclic systems. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

-

Buchwald-Hartwig Amination: To form C-N bonds, allowing for the introduction of various amine functionalities. This is crucial for synthesizing compounds that can form key hydrogen bonds with protein targets.

-

Heck Coupling: For the formation of C-C bonds between the aryl bromide and an alkene, leading to substituted styrenyl-benzofurans.

Case Study in Drug Discovery: Synthesis of Kinase Inhibitors

The benzofuran scaffold is a key component in the design of various kinase inhibitors, which are a major class of anticancer drugs.[10][11] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] The ability to functionalize the 5-position of the benzofuran ring allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.

For instance, derivatives of 5-aryl-benzofurans have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8] The synthesis of such compounds often relies on a Suzuki-Miyaura coupling of a 5-bromo-benzofuran intermediate with an appropriate arylboronic acid.

Caption: Synthetic pathway from building block to bioactive molecule.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed functional handles—the reactive bromide for cross-coupling and the ethyl group for property modulation—provide a streamlined entry into a vast chemical space of potential drug candidates. The robust and well-established protocols for its functionalization, particularly through palladium-catalyzed reactions, make it an attractive starting material for the synthesis of complex molecules targeting a range of diseases. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of modern drug discovery.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. This compound | 39178-60-4 | Benchchem [benchchem.com]

- 5. 137206-73-6 CAS MSDS (5-Bromo-7-ethyl-2-formyl-benzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Functionalization of 5-Bromo-2-ethylbenzofuran: Detailed Protocols for Advanced Synthetic Applications

I have gathered several protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions on various 5-bromobenzofuran derivatives. While none of the protocols are for 5-Bromo-2-ethylbenzofuran specifically, there is enough information on analogous structures (e.g., 2-acetyl-5-bromobenzofuran, methyl 5-bromobenzofuran-2-carboxylate, and other 2-alkyl/aryl benzofurans) to develop detailed and well-justified protocols. I can now proceed with synthesizing this information into the final application note. I have sufficient information to explain the causality behind experimental choices and to create a comprehensive guide as requested. Therefore, I do not need further search actions.

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, making them highly valuable scaffolds in drug discovery and development.[1][2] Specifically, this compound serves as a versatile building block, offering a reactive handle at the C5 position for the introduction of diverse molecular complexity through various cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed transformations, allowing for the construction of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This guide provides detailed, field-proven protocols for the functionalization of this compound, with an emphasis on the underlying principles and practical considerations for researchers in medicinal chemistry and materials science.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the cornerstone of functionalizing this compound. The primary advantage of these methods lies in their broad substrate scope, functional group tolerance, and predictable reactivity. This section will detail the protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 5-aryl- and 5-heteroaryl-2-ethylbenzofurans.[3][4] These structures are of significant interest due to their prevalence in bioactive molecules.[4]

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich substrates like this compound, a phosphine ligand with moderate steric bulk and electron-donating properties is often optimal.

Experimental Protocol: Synthesis of 2-Ethyl-5-(4-methoxyphenyl)benzofuran

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | Pre-catalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | PPh₃ | Stabilizes the Pd(0) catalyst and facilitates the catalytic cycle. |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/Water | A mixture that ensures solubility of both organic and inorganic reagents. |

| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction: Synthesis of Alkenyl-Substituted Benzofurans

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of 5-alkenyl-2-ethylbenzofurans.[6][7] These compounds are valuable intermediates for further transformations.

Mechanism and Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond.[5] A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[5] The choice of base and the presence of additives like tetra-n-butylammonium bromide (TBAB) can significantly influence the reaction outcome, particularly in preventing the formation of side products.[8]

Experimental Protocol: Synthesis of 2-Ethyl-5-styrylbenzofuran

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealable reaction tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

-

Seal the tube and heat the mixture to 100 °C for 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

-

Wash the organic layer with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired product.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and effective pre-catalyst for Heck reactions. |

| Ligand | P(o-tol)₃ | A bulky phosphine ligand that promotes the desired catalytic cycle. |

| Base | Et₃N | Neutralizes the HBr generated during the reaction. |

| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |

| Temperature | 100 °C | Ensures a sufficient reaction rate. |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 5-alkynyl-2-ethylbenzofurans.[9] These compounds are versatile intermediates for the synthesis of more complex molecules through click chemistry or further transformations of the alkyne.

Mechanism and Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[9] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. Reductive elimination yields the final product. Copper-free versions of the Sonogashira coupling have also been developed to avoid potential issues with copper contamination.[10]

Experimental Protocol: Synthesis of 2-Ethyl-5-(phenylethynyl)benzofuran

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed tetrahydrofuran (10 mL) and triethylamine (2.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-